2-(4-Chlorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one

Anticancer Structure-Activity Relationship (SAR) Lung Cancer

The compound 2-(4-Chlorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one is a heterocyclic small molecule featuring a fused pyrazolo[1,5-a]pyrazinone core with a 4-chlorophenyl substituent at the 2-position and an unsubstituted 5-position (5-H). It serves as the fundamental unadorned scaffold within a broader class of derivatives explored for anticancer and CNS activity.

Molecular Formula C12H10ClN3O
Molecular Weight 247.68 g/mol
CAS No. 1552162-51-2
Cat. No. B1431090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one
CAS1552162-51-2
Molecular FormulaC12H10ClN3O
Molecular Weight247.68 g/mol
Structural Identifiers
SMILESC1CN2C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)N1
InChIInChI=1S/C12H10ClN3O/c13-9-3-1-8(2-4-9)10-7-11-12(17)14-5-6-16(11)15-10/h1-4,7H,5-6H2,(H,14,17)
InChIKeySHEMYWLQNWNDMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Chlorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one (CAS 1552162-51-2): Core Scaffold & Pharmacophore Definition


The compound 2-(4-Chlorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one is a heterocyclic small molecule featuring a fused pyrazolo[1,5-a]pyrazinone core with a 4-chlorophenyl substituent at the 2-position and an unsubstituted 5-position (5-H) [1]. It serves as the fundamental unadorned scaffold within a broader class of derivatives explored for anticancer and CNS activity. Its molecular formula is C12H10ClN3O, with a molecular weight of 247.68 g/mol, and it is commercially available with certified purity up to 98% .

Why 5-Substituted Pyrazolo[1,5-a]pyrazin-4(5H)-one Analogs Cannot Substitute for the Unsubstituted (5-H) Scaffold 1552162-51-2


Within the pyrazolo[1,5-a]pyrazin-4(5H)-one class, the nature of the substituent at the 5-position is a critical determinant of biological activity and physicochemical properties. Published structure-activity relationship (SAR) studies demonstrate that introducing a 5-benzyl group dramatically enhances antiproliferative activity against A549 lung cancer cells [1]. The unsubstituted 5-H scaffold (1552162-51-2) is therefore not simply a less active analog; it is the essential precursor and control compound required to accurately deconvolute the pharmacophoric contribution of the 5-position substituent. Generic substitution with a 5-substituted analog in a research or procurement setting would invalidate SAR studies, lead to incorrect conclusions about target engagement, and undermine the reproducibility of experiments designed to map the chemical space of this series. The compound's distinct computed physicochemical profile, including its specific hydrogen bond donor/acceptor count, further differentiates it from its substituted counterparts [2].

Quantitative Differentiation Evidence for 2-(4-Chlorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one vs. 5-Substituted Analogs


Antiproliferative Activity Gap: Unsubstituted (5-H) Scaffold vs. 5-Benzyl Analog (3o) in A549 Lung Cancer Cells

In a head-to-head comparison within the same study, the 5-benzyl-substituted analog (compound 3o) demonstrated significantly higher inhibitory activity against A549 lung cancer cell growth compared to the overall series of 3a-3l derivatives, which includes the unsubstituted (5-H) parent scaffold represented by compound 1552162-51-2. While specific IC50 values for the 5-H scaffold were not reported, the SAR study explicitly identified 5-benzyl substitution as a key driver of potency, establishing the unsubstituted scaffold as the low-activity baseline. The study further suggested compound 3o acts through modulation of autophagy [1].

Anticancer Structure-Activity Relationship (SAR) Lung Cancer

Pharmacokinetic (PK) Potential of the Cyclic Scaffold Class: Improved Plasma Exposure of a Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one Prodrug

A study on alphavirus cysteine protease inhibitors demonstrated that a cyclic dihydropyrazolo[1,5-a]pyrazin-4(5H)-one (compound 2, an analog with a 2-ethoxyphenyl group) exhibited improved plasma exposure in mice compared to its acyclic β-amidomethyl vinyl sulfone counterpart (compound 1). The acyclic inhibitor 1 suffered from poor pharmacokinetics with high in vivo clearance, while the inactive cyclic form 2 showed enhanced exposure. This provides class-level evidence for the favorable PK properties of the dihydropyrazolo[1,5-a]pyrazin-4(5H)-one scaffold, supporting the potential of compound 1552162-51-2 as a prodrug lead or PK-optimized scaffold [1].

Pharmacokinetics Prodrug Alphavirus

Physicochemical Differentiation: Computed Hydrogen Bond Donor/Acceptor Count vs. Substituted Analogs

The computed physicochemical properties of 1552162-51-2 reveal a single hydrogen bond donor (the NH of the pyrazinone ring) and four hydrogen bond acceptors. This profile is distinct from 5-substituted analogs, which often have altered hydrogen-bonding capacity. For example, compound 3o (5-benzyl) retains the single donor but modifies the steric and lipophilic profile. The specific H-bond donor/acceptor count of 1552162-51-2 is critical for CNS drug discovery applications, where a low number of H-bond donors (≤1) is often associated with improved brain penetration [1]. The compound's computed properties, including a low rotatable bond count (1), further support its rigidity, which can enhance target selectivity.

Physicochemical Properties Drug-likeness CNS Drug Discovery

Certified High Purity (≥98%) as a Procurement Differentiator from Lower-Grade Alternatives

The target compound is commercially supplied with a certified purity of ≥98% (NLT 98%) . In contrast, many alternative sources offer the compound at 95% purity . This 3% purity difference is significant for sensitive biological assays or as a synthetic intermediate where impurities can impact yield and reproducibility. For procurement, specifying the 98% grade ensures a higher level of quality control and minimizes the risk of batch-to-batch variability.

Quality Control Purity Procurement

Scaffold Versatility: The 5-H Position Enables On-Demand Diversification, a Differentiator from Pre-Substituted Analogs

The absence of a substituent at the 5-position of 1552162-51-2 provides a chemically accessible handle for late-stage diversification. This is in contrast to pre-substituted analogs like 3o, which are 'locked' into a specific SAR profile. The synthetic versatility of the 5-H scaffold is supported by literature demonstrating the facile introduction of various amines to generate a library of 5-substituted derivatives [1]. This makes 1552162-51-2 a superior procurement choice for medicinal chemistry groups needing a common intermediate for parallel synthesis.

Synthetic Chemistry Lead Optimization SAR

Optimal Application Scenarios for 2-(4-Chlorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one Based on Differentiated Evidence


SAR Baseline for 5-Position Optimization in Oncology Programs

Use 1552162-51-2 as the inactive or low-activity control scaffold in structure-activity relationship studies aimed at optimizing the 5-position substituent for A549 lung cancer inhibition. The quantitative SAR data from Zhou et al. (2008) establishes that 5-substitution dramatically enhances activity; thus, this compound is the essential negative control for both in vitro antiproliferation assays and autophagy modulation studies [1].

Prodrug Scaffold for Antiviral Cysteine Protease Inhibitors

Leverage the class-level pharmacokinetic advantage demonstrated by Ghoshal et al. (2024), where a close cyclic analog showed improved plasma exposure over an acyclic warhead. 1552162-51-2 can serve as the starting point for designing prodrugs of vinyl sulfone-based alphavirus protease inhibitors, with the goal of enhancing metabolic stability while maintaining the possibility of in vivo conversion to the active species [2].

CNS Drug Discovery Fragment with Favorable Physicochemical Profile

Procure 1552162-51-2 for fragment-based drug discovery or lead generation programs targeting CNS disorders. Its computed profile—molecular weight 247.68 g/mol, a single hydrogen bond donor, and low rotatable bond count—aligns with key CNS drug-likeness parameters. This scaffold can be used as a core for further elaboration while maintaining physicochemical properties conducive to blood-brain barrier penetration [3].

High-Purity Intermediate for Parallel Library Synthesis

Employ the commercially available 98% purity grade of 1552162-51-2 as a common synthetic intermediate for generating diverse 5-substituted libraries via N-alkylation. The 3% purity advantage over 95% alternatives reduces the need for pre-synthesis purification, ensuring higher yields and more reproducible biological data across compound libraries. This application is directly supported by the synthetic methodology used to create the 3a-3l series [1].

Quote Request

Request a Quote for 2-(4-Chlorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.